

Application Note: HPLC Analysis of C.I. Sulphur Yellow 2

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Compound of Interest

Compound Name: C.I. Sulphur Yellow 2

Cat. No.: B074651

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Abstract

This application note presents a detailed protocol for the analysis of **C.I. Sulphur Yellow 2**, a water-insoluble sulphur dye, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. Due to the inherent insolubility of sulphur dyes in common HPLC mobile phases, a critical sample preparation step involving reductive solubilization is outlined. The described method provides a framework for the qualitative and quantitative analysis of **C.I. Sulphur Yellow 2**, which is essential for quality control in manufacturing, as well as for researchers and professionals in drug development and textile science who may encounter this compound.

Introduction

C.I. Sulphur Yellow 2 (CAS No. 1326-66-5) is a sulphur dye characterized by its yellow-brown powder form and its insolubility in water. It finds primary application in the dyeing of cellulosic materials such as cotton, hemp, and viscose.[1] Like other sulphur dyes, its structure contains sulphur linkages, and it is applied to textiles in a reduced, water-soluble (leuco) form, which is subsequently oxidized to its insoluble, colored state within the fiber.[2][3] The analysis of these dyes is crucial for ensuring product quality, consistency, and for studying their environmental and biological interactions.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of dye components. However, the analysis of water-insoluble dyes like **C.I. Sulphur Yellow 2** presents a significant challenge due to the difficulty in preparing samples

that are compatible with typical HPLC systems. This protocol addresses this challenge by employing a reductive solubilization step prior to chromatographic analysis.

Experimental Protocol

Materials and Reagents

- **C.I. Sulphur Yellow 2** standard
- Sodium sulfide (Na_2S), ACS grade
- Sodium phosphate, monobasic, HPLC grade
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Deionized water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Syringe filters, $0.45 \mu\text{m}$, PTFE or nylon

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or quaternary pump
 - Autosampler
 - Column thermostat
 - UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- pH meter
- Vortex mixer
- Sonication bath

Sample Preparation: Reductive Solubilization

- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 10 mg of **C.I. Sulphur Yellow 2** powder and transfer it to a 10 mL volumetric flask.
 - Prepare a 1% (w/v) sodium sulfide solution in deionized water.
 - Add approximately 5 mL of the 1% sodium sulfide solution to the volumetric flask.
 - Vortex and sonicate the mixture for 15 minutes to ensure complete dissolution and reduction of the dye to its leuco form. The solution should turn into a yellow-brown color.[\[1\]](#)
[\[4\]](#)
 - Dilute to the mark with the 1% sodium sulfide solution and mix well. This stock solution should be prepared fresh daily.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase B (see below) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

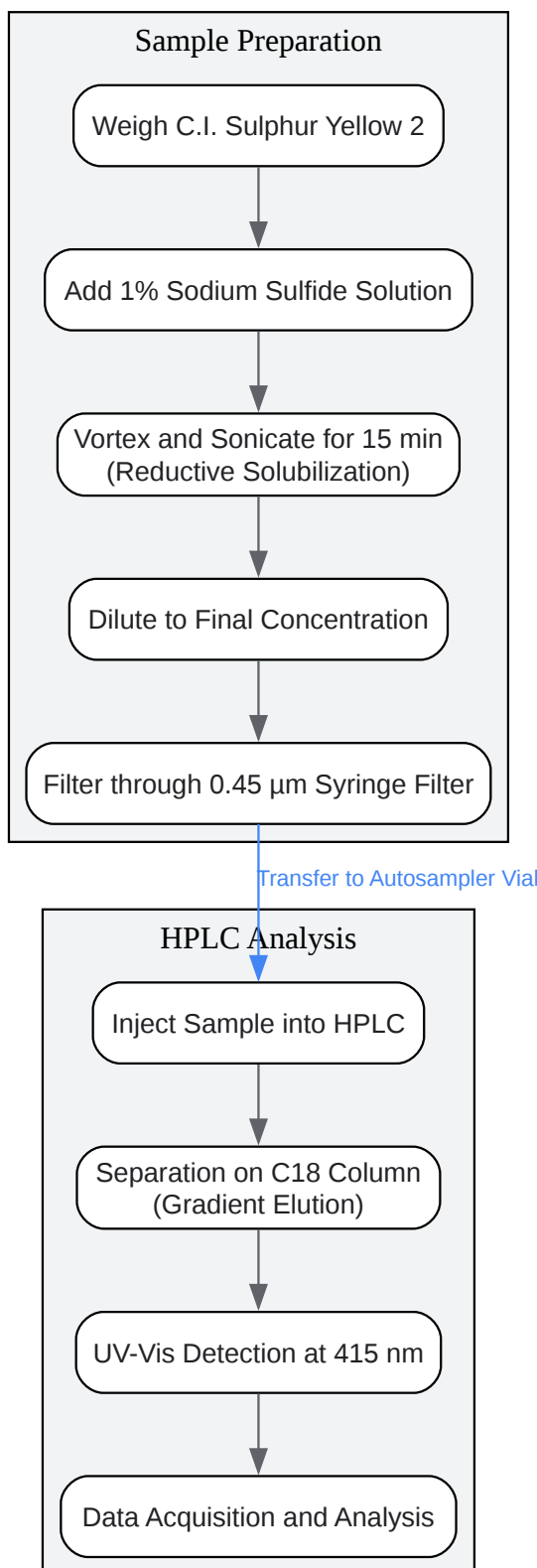
| Parameter | Setting |
|--------------------|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Sodium Phosphate buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 415 nm (based on typical absorbance for yellow dyes) |

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained using this method. This data is for illustrative purposes and would need to be experimentally determined.

| Parameter | Value |
|-----------------------------|-----------|
| Retention Time (tR) | ~15.2 min |
| Linearity (r ²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |

Visualization of the Experimental Workflow



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Caption: Experimental workflow for the HPLC analysis of **C.I. Sulphur Yellow 2**.

Discussion

The critical step in this protocol is the reductive solubilization of **C.I. Sulphur Yellow 2**. Sulphur dyes are insoluble in their oxidized form but become soluble upon reduction of their disulfide linkages to thiol groups. Sodium sulfide serves as a common and effective reducing agent for this purpose.^[2] The resulting leuco form of the dye is amenable to analysis by reverse-phase HPLC.

The choice of a C18 column is standard for the separation of a wide range of organic molecules, including dyes. The gradient elution from a polar mobile phase (aqueous buffer) to a less polar mobile phase (acetonitrile) allows for the effective elution of the dye components from the column. A buffered mobile phase is recommended to maintain a consistent pH and ensure reproducible retention times. The detection wavelength of 415 nm is a starting point based on the visible color of the dye; for optimal sensitivity, the absorption maximum should be determined experimentally using a diode array detector.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of **C.I. Sulphur Yellow 2**. By incorporating a reductive solubilization step, the challenge of analyzing this water-insoluble dye is overcome. This method can be adapted and validated for routine quality control of **C.I. Sulphur Yellow 2** in various industrial and research settings. Further optimization of the mobile phase composition and gradient may be necessary to resolve any impurities or related substances.

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